molecular formula C21H15FN2O3 B3568404 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No.: B3568404
M. Wt: 362.4 g/mol
InChI Key: JXJNRODPYGOYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, also known as FB1, is a synthetic compound that has been widely used in scientific research for its unique properties. FB1 belongs to the family of benzoxazoles, which are known for their diverse biological activities. In

Mechanism of Action

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide inhibits ceramide synthase by binding to the active site of the enzyme and preventing the condensation of sphinganine and fatty acyl-CoA to form ceramide. This results in a decrease in the levels of ceramide and an increase in the levels of sphinganine, which can have downstream effects on various biological processes. This compound has been shown to selectively inhibit ceramide synthase 1 and 6, which are involved in different cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the levels of sphinganine and decreasing the levels of ceramide. This compound has also been shown to modulate ion channels, including voltage-gated potassium channels and TRPV1 channels, which are involved in pain perception and inflammation. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by modulating intracellular signaling pathways and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ceramide synthase, which allows for the study of the role of ceramide in various biological processes. This compound has been shown to have low toxicity and can be used at low concentrations in cell culture experiments. However, this compound has some limitations. It is a synthetic compound, which may limit its relevance to natural biological systems. This compound has also been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several potential future directions for scientific research. It can be used to study the role of ceramide in various biological processes, including cancer, neurodegeneration, and inflammation. This compound can also be used to study the effects of ceramide on ion channels, membrane proteins, and intracellular signaling pathways. Future research can focus on developing more potent and selective inhibitors of ceramide synthase, which can have therapeutic applications in various diseases. This compound can also be used to study the role of ceramide in the gut microbiome and its potential effects on human health.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of ceramide synthase, an enzyme involved in the synthesis of ceramide, a lipid that plays a critical role in cell signaling, apoptosis, and inflammation. This compound has been used to study the role of ceramide in various biological processes, including cancer, neurodegeneration, and inflammation. This compound has also been used to study the effects of ceramide on ion channels, membrane proteins, and intracellular signaling pathways.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-18-5-3-2-4-16(18)20(25)23-15-10-11-19-17(12-15)24-21(27-19)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJNRODPYGOYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
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